N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide
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Description
The compound seems to be a derivative of the N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide class . These compounds have been studied as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
Synthesis Analysis
While specific synthesis information for “N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide” is not available, related compounds have been synthesized using a new ether-based scaffold paired with a novel sulfone-based head group .Scientific Research Applications
Synthesis of Pyrroloquinazoline Derivatives
Research by Zhang et al. (2013) demonstrated the iodine-catalyzed reaction of 2-aminobenzamide and 2-oxopentanedioic acid in ionic liquids, resulting in high yields of pyrroloquinazoline derivatives. This synthesis process highlights the compound's role in facilitating complex organic reactions, contributing to advancements in pharmaceutical and material science research (Zhang, Lu, Zhou, & Wang, 2013).
Development of Aromatic Polyimides
Butt et al. (2005) focused on the synthesis and characterization of novel aromatic polyimides, using related compounds as intermediates. These materials are known for their excellent thermal stability and mechanical properties, which are crucial for applications in aerospace, electronics, and other high-performance materials sectors (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Chemodivergent Annulations via C-H Activation
Xu et al. (2018) reported on the Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides, through C-H activation. This research illustrates the compound's potential in creating diverse chemical structures, opening up new pathways for the development of pharmaceuticals and agrochemicals (Xu, Zheng, Yang, & Li, 2018).
Investigation of Structural, Thermal, and Mechanical Properties
Mondal et al. (2017) conducted a quantitative investigation into the structural, thermal, and mechanical properties of polymorphs of a related fluorinated amide. This research contributes to our understanding of how slight variations in chemical structure can significantly impact the physical properties of materials, which is critical for the design and development of new materials with tailored properties (Mondal, Kiran, Ramamurty, & Chopra, 2017).
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO3S/c12-10-4-2-1-3-9(10)11(14)13-8-5-6-17(15,16)7-8/h1-4,8H,5-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGXXHMHFGGZLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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